1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)methyl]piperazine
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Overview
Description
1-(4-Methylcyclohexyl)-4-(2-nitrobenzyl)piperazine is a complex organic compound that belongs to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
The synthesis of 1-(4-methylcyclohexyl)-4-(2-nitrobenzyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 4-methylcyclohexylamine: This can be achieved through the hydrogenation of 4-methylcyclohexanone in the presence of ammonia and a suitable catalyst.
Preparation of 2-nitrobenzyl chloride: This involves the nitration of toluene to form 2-nitrotoluene, followed by chlorination to yield 2-nitrobenzyl chloride.
Coupling Reaction: The final step involves the reaction of 4-methylcyclohexylamine with 2-nitrobenzyl chloride in the presence of a base such as sodium hydroxide to form 1-(4-methylcyclohexyl)-4-(2-nitrobenzyl)piperazine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
1-(4-Methylcyclohexyl)-4-(2-nitrobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various bases and acids. Major products formed from these reactions include the corresponding amine derivatives and substituted benzyl derivatives.
Scientific Research Applications
1-(4-Methylcyclohexyl)-4-(2-nitrobenzyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-methylcyclohexyl)-4-(2-nitrobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors and enzymes, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
1-(4-Methylcyclohexyl)-4-(2-nitrobenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-methylcyclohexyl)piperazine: Lacks the nitrobenzyl group, resulting in different chemical and biological properties.
1-(2-nitrobenzyl)piperazine:
4-(2-nitrobenzyl)piperazine: Similar structure but without the methylcyclohexyl group, leading to different chemical behavior and biological activity.
The uniqueness of 1-(4-methylcyclohexyl)-4-(2-nitrobenzyl)piperazine lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C18H27N3O2 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-(4-methylcyclohexyl)-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H27N3O2/c1-15-6-8-17(9-7-15)20-12-10-19(11-13-20)14-16-4-2-3-5-18(16)21(22)23/h2-5,15,17H,6-14H2,1H3 |
InChI Key |
PVENCKLVDNSYBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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